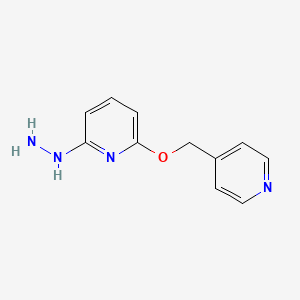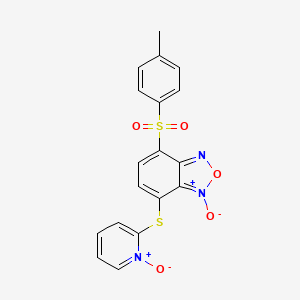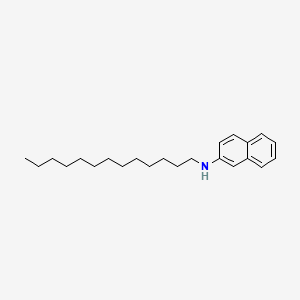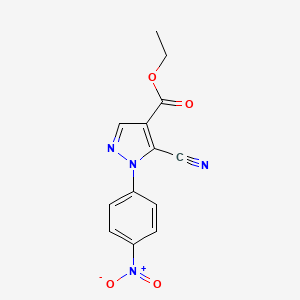![molecular formula C8H7N3 B13755339 3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene CAS No. 252963-62-5](/img/structure/B13755339.png)
3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,10-Triazatricyclo[63001,5]undeca-3,6,8,10-tetraene is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
The synthesis of 3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene typically involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide This reaction is carried out under controlled conditions to ensure the formation of the desired tricyclic structure
Analyse Chemischer Reaktionen
3,5,10-Triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tricyclic compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5,10-Triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and interactions.
Medicine: Research is being conducted to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Industry: While not widely used in industrial applications, it serves as a valuable compound for research and development in various chemical industries.
Wirkmechanismus
The mechanism of action of 3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to interact with various biological molecules, potentially influencing biochemical pathways. detailed studies on its exact mechanism of action are still ongoing.
Vergleich Mit ähnlichen Verbindungen
3,5,10-Triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene can be compared with other similar tricyclic compounds, such as:
- 3,7,9-Triazatricyclo[6.2.1.01,5]undeca-2,4-dienes
- Tricyclo[5.4.0.0(2,8)]undec-9-ene
- Tricyclo[6.3.0.0(2,4)]undec-8-ene
The uniqueness of 3,5,10-triazatricyclo[630
Eigenschaften
CAS-Nummer |
252963-62-5 |
|---|---|
Molekularformel |
C8H7N3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene |
InChI |
InChI=1S/C8H7N3/c1-2-11-6-10-5-8(11)4-9-3-7(1)8/h1-4,6H,5H2 |
InChI-Schlüssel |
VALLOZIRVQYNNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C23C=NC=C2C=CN3C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


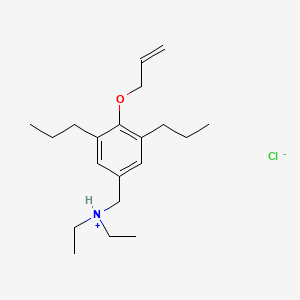


![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
